3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid
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Overview
Description
3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to DNA or proteins, inhibiting their function and leading to therapeutic effects . The compound may also interfere with cellular pathways, such as the NF-kappaB signaling pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester
- 1-methylbenzimidazol-2-yl derivatives
- Indole derivatives
Uniqueness
3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. The combination of benzimidazole and pyrrole rings enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
3-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-11-7-8-12(20(26)27)9-15(11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-14(13)23(19)2/h3-9H,10,21H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJZDLPOKAMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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